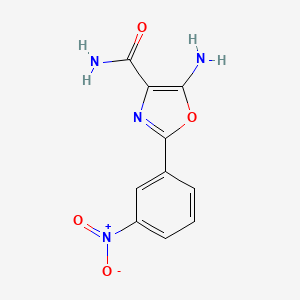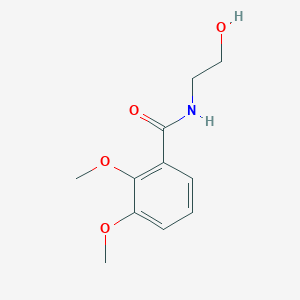![molecular formula C22H16N4O4S2 B4615949 N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide)](/img/structure/B4615949.png)
N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide)
Vue d'ensemble
Description
N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide) is a useful research compound. Its molecular formula is C22H16N4O4S2 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide) is 464.06129735 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysics and Redox Properties
NDIs, including naphthalene-1,8-dicarboximide (NMI), have been studied for their photophysics and redox properties. These compounds are known for their exceptional stability and are of significant interest for solar energy conversion due to their ability to undergo photoinduced electron transfer reactions. Their absorption, fluorescence, and transient absorption spectra, along with their excited state lifetimes, make them suitable for applications in photovoltaic devices and organic electronics (Bullock et al., 2010).
Synthesis and Reactivity
The synthesis and reactivity of compounds containing furan and naphthalene units have been explored, demonstrating their potential in creating complex organic structures. These syntheses involve coupling reactions and have implications for designing novel organic materials with specific electronic properties (Aleksandrov & El’chaninov, 2017).
Applications in Organic Electronics
NDI derivatives have been actively researched for their applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Their high electron mobilities and good solubility make them attractive n-type materials for organic electronics. The synthesis and characterization of thiophene-containing NDI copolymers highlight their potential in improving the performance of OFETs, showcasing the critical role of molecular structure in device performance (Durban et al., 2010).
Supramolecular Chemistry and Sensing Applications
NDIs have been extensively studied for their applications in supramolecular chemistry, including sensors, molecular switching devices, and ion channels. Their ability to form host-guest complexes and intercalate with DNA makes them suitable for a wide range of applications, from catalysis to medicinal applications targeting DNA structures (Kobaisi et al., 2016).
Enzymatic Polymerization and Sustainable Materials
Research into furan-2,5-dicarboxylic acid-based polyamides, as sustainable alternatives to polyphthalamides, demonstrates the potential of NDIs and related compounds in the development of high-performance materials with commercial interest. These studies highlight the versatility and environmental benefits of employing NDIs in material science (Jiang et al., 2015).
Propriétés
IUPAC Name |
N-[[8-(furan-2-carbonylcarbamothioylamino)naphthalen-1-yl]carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S2/c27-19(16-9-3-11-29-16)25-21(31)23-14-7-1-5-13-6-2-8-15(18(13)14)24-22(32)26-20(28)17-10-4-12-30-17/h1-12H,(H2,23,25,27,31)(H2,24,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXXHPCRWHMNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=S)NC(=O)C3=CC=CO3)C(=CC=C2)NC(=S)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4615868.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-4-isopropylbenzenesulfonamide](/img/structure/B4615881.png)

![ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4615892.png)
![5-methyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4615898.png)
![N-[3-(methylthio)phenyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B4615908.png)
![6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4615910.png)
![2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4615912.png)
![2-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4615915.png)
![5-bromo-2-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615919.png)

![2,4-dichloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615939.png)
![8-[(4-chlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4615941.png)
![4-[({[(4-fluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4615952.png)
